molecular formula C17H19NO B3163081 4-([1,1'-Biphenyl]-2-yloxy)piperidine CAS No. 883515-53-5

4-([1,1'-Biphenyl]-2-yloxy)piperidine

Cat. No. B3163081
CAS RN: 883515-53-5
M. Wt: 253.34 g/mol
InChI Key: YXPNJUFYBHASBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-([1,1'-Biphenyl]-2-yloxy)piperidine, also known as 4-BPP, is an organic compound with a wide range of uses in scientific research. It is a cyclic compound with a piperidine ring and two phenyl rings connected by an oxygen atom. 4-BPP is a versatile compound that has been used to study various biochemical and physiological effects, as well as for its potential applications in drug development.

Scientific Research Applications

Antibacterial Properties

  • Kim et al. (2011) demonstrated that a compound similar to 4-([1,1'-Biphenyl]-2-yloxy)piperidine, namely 3-[4-(4-methoxyphenyl)piperazin-1-yl]piperidin-4-yl biphenyl-4-carboxylate (C10), selectively kills bacterial persisters that tolerate antibiotic treatment without affecting normal antibiotic-sensitive cells. This compound led persisters to antibiotic-induced cell death by causing reversion of persisters to antibiotic-sensitive cells, representing an important advancement in targeting bacterial persistence (Kim et al., 2011).

Molecular Structure Analysis

  • Khan et al. (2013) reported on the crystal and molecular structure of a related compound, (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl)acrylate. This study provided insights into how the molecule forms H-bonded dimers in the crystal lattice, highlighting the importance of understanding molecular interactions for drug design and synthesis (Khan et al., 2013).

Antihypertensive Activity

  • Takai et al. (1985) explored the synthesis of 1'-substituted spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one derivatives using 4-(2-aminophenyl)-4-hydroxypiperidine derivatives. They reported the antihypertensive activity of these products, indicating the potential medical application of such compounds in treating hypertension (Takai et al., 1985).

Crystal Structure Conformations

  • Wan et al. (2015) studied the crystal structures of two biphenyl analogues, including a compound with a piperidine ring. They noted that the biphenyl rings in these compounds exhibit distinct conformational properties, which could be crucial for their pharmacological activity (Wan et al., 2015).

Histamine Antagonists

  • Dvorak et al. (2005) developed 4-phenoxypiperidines as potent, conformationally restricted, non-imidazole histamine H3 antagonists. This research highlights the therapeutic potential of such compounds in treating disorders related to histamine activity (Dvorak et al., 2005).

Antibacterial and Anti-TB Activity

  • Megha et al. (2023) synthesized derivatives of 4-([1,1'-Biphenyl]-2-yloxy)piperidine and evaluated their antibacterial and anti-TB activities. Their findings suggest these compounds are effective against pathogenic strains, indicating their potential use in treating bacterial and tuberculosis infections (Megha et al., 2023).

Tyrosinase Inhibition

  • Kwong et al. (2017) focused on novel biphenyl ester derivatives, including those related to 4-([1,1'-Biphenyl]-2-yloxy)piperidine, as tyrosinase inhibitors. These compounds showed significant anti-tyrosinase activities, which could be beneficial in treating conditions like hyperpigmentation (Kwong et al., 2017).

Antimycobacterial Activity

  • Kumar et al. (2008) discovered antimycobacterial spiro-piperidin-4-ones, demonstrating their efficacy against Mycobacterium tuberculosis. This indicates the potential use of related compounds in treating tuberculosis (Kumar et al., 2008).

Serotonin Reuptake Inhibition

  • Corey et al. (1993) synthesized 4-Phenyl-4-(p-trifluoromethylphenoxy)piperidine, an analog of fluoxetine, and found it to be an effective inhibitor of serotonin uptake, suggesting its potential use in treating disorders related to serotonin imbalance (Corey et al., 1993).

Estrogen Receptor Modulators

  • Yadav et al. (2011) designed and synthesized chiral piperidin-4-ols based on 4-([1,1'-Biphenyl]-2-yloxy)piperidine structure as Selective Estrogen Receptor Modulators (SERMs), indicating their potential use in hormone-related therapies (Yadav et al., 2011).

Beta(3) Agonists

  • Hu et al. (2001) developed (4-piperidin-1-yl)-phenyl sulfonamides as potent and selective human beta(3) agonists, highlighting their potential therapeutic use in treatments targeting beta(3)-adrenergic receptors (Hu et al., 2001).

properties

IUPAC Name

4-(2-phenylphenoxy)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO/c1-2-6-14(7-3-1)16-8-4-5-9-17(16)19-15-10-12-18-13-11-15/h1-9,15,18H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXPNJUFYBHASBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC2=CC=CC=C2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-([1,1'-Biphenyl]-2-yloxy)piperidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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